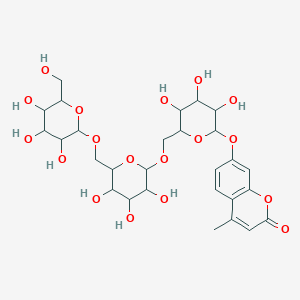

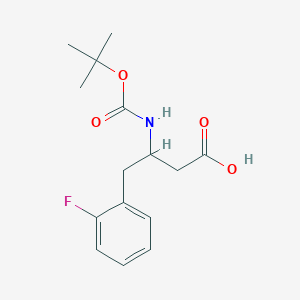

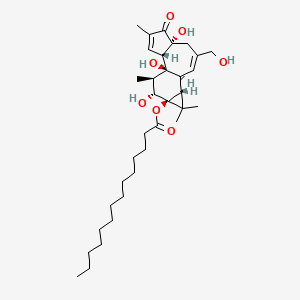

![molecular formula C45H70O15 B12290732 2-Hydroxy-4-[7-hydroxy-2-[5-[5-[5-(1-hydroxypropyl)-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]-4-methoxy-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-2-methylpentanoic acid](/img/structure/B12290732.png)

2-Hydroxy-4-[7-hydroxy-2-[5-[5-[5-(1-hydroxypropyl)-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]-4-methoxy-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-2-methylpentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cationomycin is a polyether ionophore antibiotic produced by the bacterium Actinomadura azurea. It is known for its ability to transport cations across biological membranes, making it a valuable tool in various scientific research applications. Cationomycin has a unique aromatic side chain and exhibits remarkable anticoccidial activity with low toxicity to animals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cationomycin can be synthesized through chemical modification of its parent compound. The synthetic route involves regioselective reactions to produce acyl or alkyl derivatives. For example, treatment of cationomycin sodium salt with diazomethane results in a monomethylated derivative .

Industrial Production Methods

Industrial production of cationomycin involves fermentation using Actinomadura azurea. The fermentation process is optimized to maximize the yield of cationomycin, followed by extraction and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Cationomycin undergoes various chemical reactions, including:

Oxidation: Cationomycin can be oxidized to form different derivatives.

Reduction: Reductive deacylation of cationomycin produces deacyl cationomycin.

Substitution: Regioselective alkylation or acylation of hydroxyl groups at specific positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reductive agents like lithium aluminum hydride or sodium borohydride.

Substitution: Alkylating agents such as diazomethane for methylation.

Major Products Formed

Deacyl cationomycin: Formed through reductive deacylation.

Monomethylated cationomycin: Produced by treatment with diazomethane.

Scientific Research Applications

Cationomycin is widely used in scientific research due to its ability to transport cations across biological membranes. Some of its applications include:

Chemistry: Used as a tool to study ion transport mechanisms.

Biology: Helps in understanding calcium ion transport and its role in cellular processes.

Medicine: Investigated for its potential anticoccidial and antibacterial properties.

Industry: Utilized in the development of new antibiotics and ionophore-based technologies.

Mechanism of Action

Cationomycin exerts its effects by forming complexes with cations, such as sodium and potassium ions, and facilitating their transport across biological membranes. The compound’s unique structure, including its aromatic side chain, enhances its lipophilicity and ability to chelate cations. This ionophore activity disrupts the ionic balance within cells, leading to various biological effects .

Comparison with Similar Compounds

Cationomycin is compared with other polyether ionophore antibiotics, such as monensin and ionomycin. While all these compounds share the ability to transport cations, cationomycin is unique due to its aromatic side chain and specific ion selectivity. Similar compounds include:

Monensin: Known for its sodium ion selectivity.

Ionomycin: Preferentially binds calcium ions

Cationomycin’s unique structure and properties make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula |

C45H70O15 |

|---|---|

Molecular Weight |

851.0 g/mol |

IUPAC Name |

2-hydroxy-4-[7-hydroxy-2-[5-[5-[5-(1-hydroxypropyl)-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]-4-methoxy-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-2-methylpentanoic acid |

InChI |

InChI=1S/C45H70O15/c1-13-31(48)42(8)20-24(4)35(58-42)30-17-23(3)37(55-30)44(10)33(54-12)19-32(57-44)41(7)14-15-45(60-41)21-29(47)25(5)36(59-45)26(6)38(43(9,52)40(50)51)56-39(49)34-22(2)16-27(53-11)18-28(34)46/h16,18,23-26,29-33,35-38,46-48,52H,13-15,17,19-21H2,1-12H3,(H,50,51) |

InChI Key |

TZXAYLJEVNVSIA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1(CC(C(O1)C2CC(C(O2)C3(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)(C(=O)O)O)OC(=O)C6=C(C=C(C=C6C)OC)O)C)O)C)OC)C)C)C)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

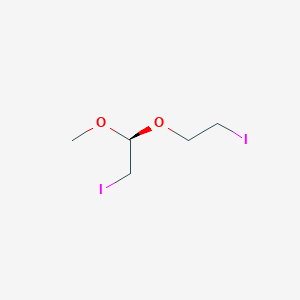

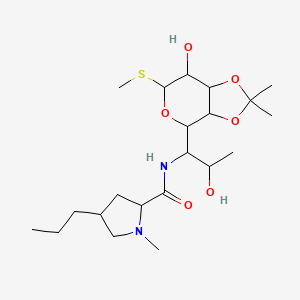

![CarbaMic acid, N-[5-[(2-phenylethyl)[[4-[4-(trifluoroMethoxy)phenyl]-1H-1,2,3-triazol-1-yl]carbonyl]aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B12290664.png)

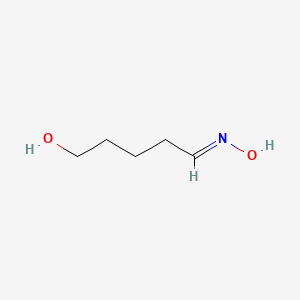

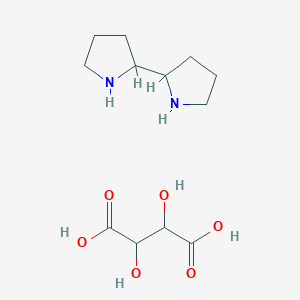

![(2S)-3-(3-aminophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12290680.png)

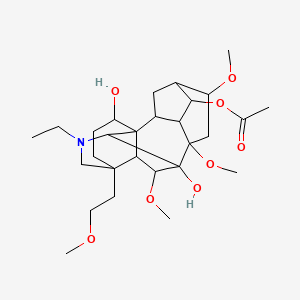

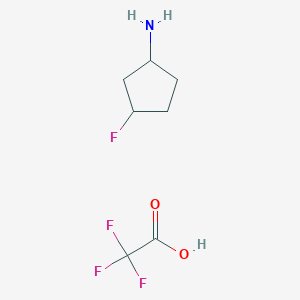

![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B12290697.png)

![Benzyl 5-[[amino-[bis[(4-nitrophenyl)methoxy]phosphorylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B12290713.png)